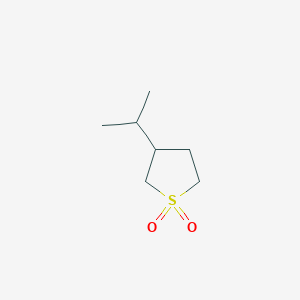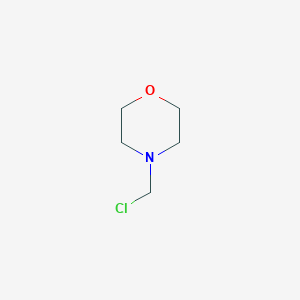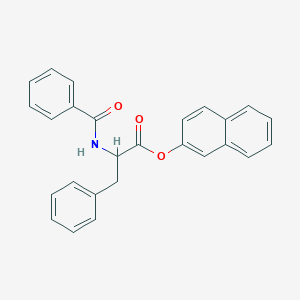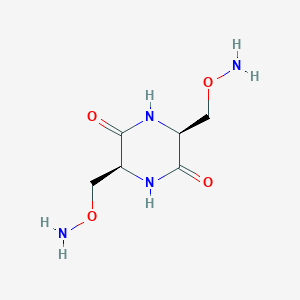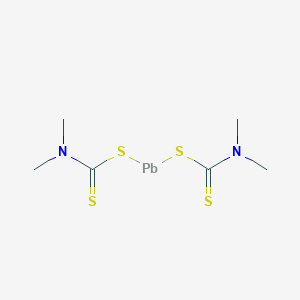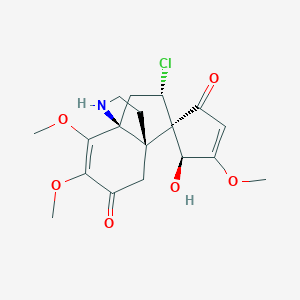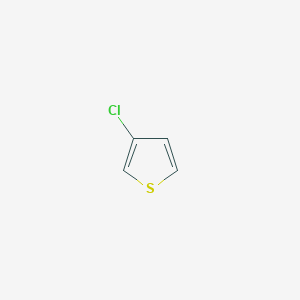![molecular formula C13H10N2O B103057 4-Methoxybenzo[c]cinnoline CAS No. 19174-72-2](/img/structure/B103057.png)
4-Methoxybenzo[c]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzo[c]cinnoline is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-MBC and is a derivative of benzocinnoline.
Wirkmechanismus
The mechanism of action of 4-MBC is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-MBC have been studied in vitro and in vivo. In vitro studies have shown that 4-MBC can induce apoptosis in cancer cells and inhibit the growth of certain bacteria and viruses. In vivo studies have shown that 4-MBC can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-MBC in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has a wide range of potential applications. However, one of the limitations of using 4-MBC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on 4-MBC. One direction is to further study its potential as an anticancer agent. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, further research could be done to optimize its use as a fluorescent dye and as a hole-transporting material in organic electronics. Finally, more research could be done to better understand its mechanism of action and to develop more effective methods for synthesizing 4-MBC.
Conclusion:
In conclusion, 4-Methoxybenzo[c]cinnoline is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, 4-MBC shows promise as a versatile and useful compound in a variety of scientific fields.
Synthesemethoden
The synthesis of 4-MBC can be achieved through various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde, followed by cyclization to form the heterocyclic compound. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone, followed by cyclization to form the heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-MBC have been studied in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-MBC has been studied for its potential as an anticancer agent. It has also been studied for its potential as an antiviral and antibacterial agent. In materials science, 4-MBC has been studied for its potential as a fluorescent dye. In organic electronics, 4-MBC has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
19174-72-2 |
|---|---|
Produktname |
4-Methoxybenzo[c]cinnoline |
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-methoxybenzo[c]cinnoline |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3 |
InChI-Schlüssel |
ALQHAFVNXDMRRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Kanonische SMILES |
COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyme |
4-Methoxybenzo[c]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




